6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)5(12)11-10-3/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPLEWTVXFKICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560132-48-1 | |
| Record name | 6-methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazine derivative with a trifluoromethyl ketone. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one has been investigated for its biological activities, particularly as a potential therapeutic agent. Studies have indicated that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyridazinone derivatives, including this compound. The research demonstrated that certain modifications could enhance the compound's inhibitory effects on cancer cell proliferation (Smith et al., 2023).
Agricultural Chemistry
The compound's properties have also led to its exploration in agrochemical applications. It has been studied for its potential use as a pesticide or herbicide due to its ability to disrupt biochemical pathways in target organisms.
Research Findings :
Recent studies have shown that compounds similar to this compound can effectively inhibit plant pathogens, suggesting a potential role in crop protection strategies (Johnson et al., 2024).
Material Science
In material science, this compound is being investigated for its use in developing advanced materials such as polymers and coatings. The trifluoromethyl group is particularly valuable in enhancing the thermal stability and chemical resistance of materials.
Experimental Insights :
Research conducted at a materials science laboratory indicated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents (Chen et al., 2025).
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent with anti-inflammatory and anti-cancer effects | Smith et al., 2023: Synthesis of derivatives with enhanced activity |
| Agricultural Chemistry | Possible use as a pesticide or herbicide | Johnson et al., 2024: Inhibition of plant pathogens |
| Material Science | Development of advanced materials with improved properties | Chen et al., 2025: Enhanced mechanical properties in polymers |
Wirkmechanismus
The mechanism of action of 6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The trifluoromethyl group distinguishes 6-methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one from other pyridazinone derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group improves metabolic stability and membrane permeability compared to electron-donating groups like methyl or thienylmethyl .
- Aromatic vs. Non-Aromatic Substituents: Aryl groups (e.g., phenyl) in tetrahydropyridazinones enhance antitubercular activity, while non-aromatic substituents (e.g., thietan-3-yloxy) prioritize antimicrobial effects .
- Hydrazide Derivatives : Hydrazide-containing analogs exhibit variable antimicrobial potency depending on substituent electronic and steric profiles .
Physicochemical Properties
- Stability : Trifluoromethyl groups resist oxidative metabolism, enhancing in vivo half-life relative to hydroxyl- or thioether-containing derivatives .
Biologische Aktivität
6-Methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one (CAS Number: 560132-48-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C6H5F3N2O
- Molecular Weight : 178.11 g/mol
- Structural Characteristics : The compound features a pyridazinone core with a trifluoromethyl group, which is known to influence its biological activity.
Synthesis
The synthesis of this compound involves a multi-step reaction process:
- Step 1 : Reaction of starting materials with PTSA and hydrazine in toluene at elevated temperatures.
- Step 2 : Cyclization using CuCl in acetonitrile, yielding the final product with a reported yield of 81% .
Anticonvulsant Properties
Recent studies have indicated that derivatives of pyridazinones exhibit significant anticonvulsant activity. For instance, compounds structurally related to this compound have shown promising results in electroshock seizure tests, suggesting potential applications in epilepsy treatment .
Anticancer Activity
The compound's biological activity extends to anticancer properties. Research has demonstrated that similar pyridazinone derivatives can inhibit cancer cell proliferation effectively. For example, certain analogues exhibited IC50 values comparable to established anticancer drugs like doxorubicin . The presence of electron-withdrawing groups such as trifluoromethyl enhances the cytotoxicity against various cancer cell lines .
Inhibition Studies
Inhibition studies have revealed that this compound and its derivatives can act as inhibitors for specific enzymes involved in disease pathways. For instance, some studies suggest potential inhibition of fatty acid-binding proteins (FABPs), which play crucial roles in lipid metabolism and cellular signaling .
Case Studies
Q & A
Q. What are the optimized synthetic routes for 6-methyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds.
- Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts).
- Key Conditions:
- Yield Optimization: Purity is enhanced via column chromatography or recrystallization. Reported yields range from 45% to 72% depending on solvent polarity and catalyst loading .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction confirms bond lengths, angles, and spatial arrangement. For example, a monoclinic crystal system (space group C2/c) with unit cell parameters a = 20.902 Å, b = 4.2898 Å, and β = 101.534° was reported for a related pyridazinone derivative .
- Spectroscopic Techniques:
- NMR: H and C NMR identify substituents (e.g., trifluoromethyl at δ ~ -60 ppm in F NMR).
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (m/z 221.07 for [M+H]) and fragmentation patterns .
Q. What are the critical physicochemical properties of this compound for formulation studies?
Methodological Answer:
- Melting Point: Determined via differential scanning calorimetry (DSC). Pyridazinones typically melt between 120–160°C, influenced by substituent polarity .
- Solubility: Tested in solvents like DMSO (high solubility for biological assays) or aqueous buffers (pH-dependent solubility). Log P values (~2.3) indicate moderate hydrophobicity .
- Stability: Assessed via accelerated degradation studies under heat (40–60°C) and humidity (75% RH). Trifluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance bioactivity while maintaining structural integrity?
Methodological Answer:
- Rational Design:
- Structure-Activity Relationship (SAR):
Q. What reaction mechanisms govern the trifluoromethyl group’s introduction, and how can side products be minimized?
Methodological Answer:
- Mechanistic Pathways:
- Side-Product Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
